4-[3-(methylsulfanyl)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione
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Overview
Description
4-[3-(methylsulfanyl)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione is a complex organic compound that belongs to the class of thiazepanes. Thiazepanes are seven-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound is characterized by the presence of a benzoyl group substituted with a methylsulfanyl group and a phenyl group attached to the thiazepane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(methylsulfanyl)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a thiol compound, under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Substitution with Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a methylthiol reagent.
Attachment of the Phenyl Group: The phenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using a phenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(methylsulfanyl)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Nitro, halo derivatives
Scientific Research Applications
4-[3-(methylsulfanyl)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-[3-(methylsulfanyl)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(methylsulfanyl)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione
- 6-(phenylsulfanyl)uracil derivatives
- 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one
Uniqueness
4-[3-(methylsulf
Properties
IUPAC Name |
(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(3-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S2/c1-24-17-9-5-8-16(14-17)19(21)20-11-10-18(25(22,23)13-12-20)15-6-3-2-4-7-15/h2-9,14,18H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDKIXILSAQLFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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